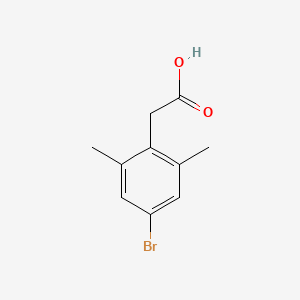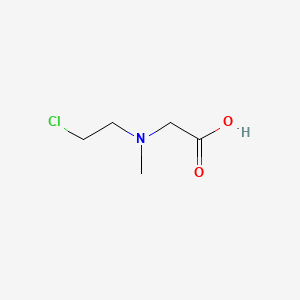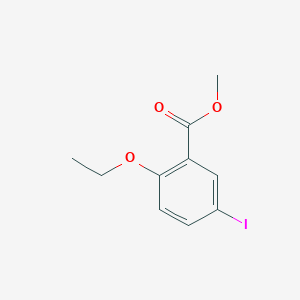
Dodecyldimethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyldimethylammonium acetate is a quaternary ammonium compound with the molecular formula C16H35NO2 . It is commonly used as a surfactant and disinfectant due to its ability to disrupt microbial cell membranes . This compound is known for its effectiveness in various industrial and household cleaning products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyldimethylammonium acetate can be synthesized through the reaction of dodecyldimethylamine with acetic acid. The reaction typically involves mixing the amine with acetic acid under controlled temperature and pressure conditions to form the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined and heated to facilitate the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyldimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other quaternary ammonium compounds.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxygenated derivatives, while substitution can produce a variety of quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
Dodecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in cleaning products, water treatment, and as an emulsifying agent.
Wirkmechanismus
The mechanism by which dodecyldimethylammonium acetate exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis . This action makes it effective as a disinfectant and antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound used as a disinfectant.
Benzalkonium chloride: Widely used in antiseptics and disinfectants.
Uniqueness
Dodecyldimethylammonium acetate is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and disinfectant compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1920-05-4 |
|---|---|
Molekularformel |
C14H31N.C2H4O2 C16H35NO2 |
Molekulargewicht |
273.45 g/mol |
IUPAC-Name |
acetic acid;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2(3)4/h4-14H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
UBNVDFUEPGQZQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCN(C)C.CC(=O)O |
| 1920-05-4 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
112-18-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















